molecular formula C6H11N3S B8735839 N1-(4-Methyl-1,3-thiazol-2-YL)ethane-1,2-diamine

N1-(4-Methyl-1,3-thiazol-2-YL)ethane-1,2-diamine

Cat. No.: B8735839
M. Wt: 157.24 g/mol
InChI Key: RJNGXVUJRZAOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-Methyl-1,3-thiazol-2-YL)ethane-1,2-diamine is a useful research compound. Its molecular formula is C6H11N3S and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

N'-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C6H11N3S/c1-5-4-10-6(9-5)8-3-2-7/h4H,2-3,7H2,1H3,(H,8,9)

InChI Key

RJNGXVUJRZAOLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-methylthiazole (502 mg, 2.82 mmol), ethylenediamine (15 mL, 224 mmol) and potassium carbonate (780 mg, 5.64 mmol) was heated under microwave heating at 120° C. for 30 min in a closed vial. Ethanol (200 mL) was added, the resulting mixture was filtered, the solids washed with EtOH and the combined filtrates concentrated under reduced pressure. The residue was mixed with toluene and concentrated under reduced pressure; this step was repeated two times after which 620 mg of a solid was obtained that was used directly in the next step.
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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